molecular formula C24H24N2O4 B11350295 (4-Benzylpiperidin-1-yl)[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanone

(4-Benzylpiperidin-1-yl)[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanone

Cat. No.: B11350295
M. Wt: 404.5 g/mol
InChI Key: RYSJKWLYSBZOGA-UHFFFAOYSA-N
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Description

4-BENZYL-1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE is a complex organic compound featuring a piperidine ring, an oxazole ring, and a benzodioxin moiety

Preparation Methods

The synthesis of 4-BENZYL-1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE involves multiple steps, starting with the preparation of the benzodioxin and oxazole intermediates. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH). The final coupling step involves the reaction of the oxazole intermediate with a piperidine derivative under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

4-BENZYL-1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin moiety is known to interact with the active sites of enzymes, potentially inhibiting their activity. The oxazole ring can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. These interactions disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds include those with benzodioxin or oxazole moieties, such as:

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C24H24N2O4/c27-24(26-10-8-18(9-11-26)14-17-4-2-1-3-5-17)20-16-22(30-25-20)19-6-7-21-23(15-19)29-13-12-28-21/h1-7,15-16,18H,8-14H2

InChI Key

RYSJKWLYSBZOGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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